3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-22-12-8-6-11(7-9-12)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRIHGYIOARQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV666026 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these reactions to produce MMV666026 in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
MMV666026 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
MMV666026 has been studied extensively for its potential applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a model compound for studying reaction mechanisms. In biology, MMV666026 has shown promise as a potential therapeutic agent, with studies exploring its effects on cellular processes and disease pathways. In medicine, it is being investigated for its potential to treat various conditions, including infectious diseases and cancer. Additionally, MMV666026 has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MMV666026 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the context in which MMV666026 is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Lipophilicity : QSAR models indicate a positive correlation between substituent lipophilicity (e.g., trifluoromethyl, benzyloxy) and MAO-B inhibition (q² = 0.74) .
- Electronic Effects : Electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring enhance resonance stabilization, improving binding .
- Steric Effects : Bulky groups at C8 (e.g., m-chlorobenzyloxy) optimize steric fit in the MAO-B active site, reducing MAO-A affinity .
Species-Dependent Activity
Human MAO-B exhibits distinct structural differences from rat MAO-B (e.g., substrate cavity size, residue conformation). 3-(4-Methoxyphenyl)-indenopyridazinone shows 10-fold higher potency against human MAO-B (Ki = 0.11 µM) compared to rat MAO-B, underscoring the need for human-specific enzyme studies in drug development .
Selectivity Against IDO and TDO
Molecular Docking Insights
Docking studies reveal that 3-(4-methoxyphenyl)-indenopyridazinone forms:
- A hydrogen bond with Gln206.
- π-π stacking with Tyr398 and Tyr435.
- Hydrophobic interactions with Leu164 and Ile197. These interactions are absent in MAO-A, explaining isoform selectivity .
Biological Activity
3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 147508-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 288.3 g/mol
- Boiling Point : 576.9 ± 45.0 °C (predicted)
- Density : 1.307 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
One notable study investigated the compound's ability to inhibit interleukin-1 beta (IL-1β) production. IL-1β is a pro-inflammatory cytokine implicated in various inflammatory diseases. The study found that certain derivatives of pyridazinone exhibited potent inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS) . This suggests that this compound may possess similar anti-inflammatory properties.
Anticancer Potential
Research has indicated that compounds with similar structures can exhibit significant anticancer activity. For instance, molecular docking studies have shown that derivatives of this compound can interact effectively with cancer-related targets, potentially leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals important insights into how modifications to the chemical structure can influence biological activity. Compounds with additional methoxy groups or different aromatic substitutions have demonstrated enhanced potency against specific biological targets .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one?
- Methodology : The compound is typically synthesized via multi-step protocols starting from 5-hydroxy-1-indanone derivatives. Key steps include:
- Step 1 : Alkylation or etherification of 5-hydroxy-1-indanone with 4-methoxyphenyl groups using coupling reagents (e.g., Mitsunobu conditions or nucleophilic substitution) .
- Step 2 : Cyclocondensation with hydrazine derivatives to form the pyridazinone ring. For regioselective substitution, phosphorus oxychloride (POCl₃) is used to activate carbonyl groups, followed by nucleophilic aromatic substitution at C-3 or C-8 positions .
- Validation : Purity is confirmed via HPLC (>95%), and structural integrity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology :
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., distinguishing C-7 vs. C-8 substitution) and confirms planar indenopyridazinone core .
- Spectroscopy : ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants differentiate substitution patterns. IR spectroscopy identifies carbonyl stretches (~1670 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .
Advanced Research Questions
Q. How do substituents at C-3 and C-8 positions influence MAO-B inhibition potency?
- Methodology :
- Structure-Activity Relationship (SAR) : Lipophilic groups (e.g., trifluorobutoxy at C-8) enhance MAO-B inhibition by occupying the enzyme’s entrance cavity. Electron-withdrawing groups (e.g., -CF₃ at C-3) improve binding affinity via hydrophobic interactions .
- Experimental Validation : IC₅₀ values are determined using recombinant human MAO-B assays. For example, 3-CF₃-substituted derivatives show IC₅₀ = 90 nM, while unsubstituted analogs exhibit >10 µM .
- Regiochemistry Impact : Substitution at C-8 increases potency by 10-fold compared to C-7, as shown in comparative studies of benzyloxy derivatives .
Q. What computational approaches are used to model binding interactions with MAO-B?
- Methodology :
- Molecular Docking : AutoDock or Schrödinger Suite models predict binding poses. For example, 3-(4-methoxyphenyl) groups form π-π interactions with Tyr398 in MAO-B’s active site .
- 3D-QSAR (CoMFA) : Comparative Molecular Field Analysis correlates steric/electrostatic fields with activity. A CoMFA model (q² = 0.75, r² = 0.93) highlights the importance of lipophilic substituents at C-8 .
- MD Simulations : Assess binding stability over 100 ns trajectories, revealing hydrogen bonds with Gln206 and water-mediated interactions .
Q. How to address species-dependent discrepancies in MAO-B inhibition data?
- Methodology :
- Species Comparison : Human MAO-B is 10–100x more sensitive to indenopyridazinones than rat MAO-B. For example, 3-phenyl derivatives show pIC₅₀ = 7.2 (human) vs. 5.8 (rat) .
- Mechanistic Insight : Docking studies suggest divergent substrate cavity geometries (e.g., human MAO-B has a larger entrance cavity), necessitating species-specific inhibitor optimization .
- Experimental Design : Prioritize human MAO-B assays early in drug development to avoid false negatives from rodent models .
Q. What QSAR models exist for optimizing indenopyridazinone derivatives?
- Methodology :
- 3D-QSAR with CoMFA : A model of 66 derivatives (q² = 0.74, r² = 0.86) identifies steric bulk at C-3 and electronegativity at C-8 as critical for potency .
- MLR Analysis : Multiple Linear Regression correlates logP values (lipophilicity) with MAO-B inhibition (R² = 0.82). Optimal logP range: 2.5–3.5 .
- Fragment-Based Design : Substituent libraries (e.g., halogens, alkoxy groups) are screened virtually to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro MAO-B inhibition and in vivo efficacy?
- Methodology :
- Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS to confirm CNS penetration. For example, 3-(4-methoxyphenyl) derivatives show 20% brain bioavailability in murine models .
- Metabolite Profiling : Identify hepatic metabolites (e.g., demethylation at C-4 methoxy) using microsomal assays, which may reduce active compound levels .
- Off-Target Screening : Use kinase/GPCR panels to rule out non-MAO-B effects. For instance, some analogs inhibit CDK9 (IC₅₀ = 50 nM), complicating interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
